Enhanced Solubility Profile vs. Unsubstituted Thiophene Pinacol Boronate
The incorporation of a tetrahydrofuran ring increases the predicted polarity and hydrogen-bond acceptor count relative to 2-thiopheneboronic acid pinacol ester (C10H15BO2S, MW 210.10 g/mol) . While experimental solubility data for the target compound are not publicly available, the structural addition of the cyclic ether is projected to improve solubility in polar aprotic solvents such as THF and DMF, a property commonly leveraged in homogeneous cross-coupling protocols [1]. The comparator, 2-thiopheneboronic acid pinacol ester, has an estimated water solubility of 724.5 mg/L (log Kow 2.02) ; the target compound, bearing an additional oxygen heterocycle, is expected to exhibit a lower log Kow and higher aqueous solubility, facilitating work-up in mixed aqueous-organic systems.
| Evidence Dimension | Predicted polarity and hydrogen-bond acceptor count; experimental solubility surrogate (log Kow) |
|---|---|
| Target Compound Data | Predicted lower log Kow vs. comparator; one additional H-bond acceptor (tetrahydrofuran oxygen) |
| Comparator Or Baseline | 2-Thiopheneboronic acid pinacol ester (CAS 193978-23-3): log Kow 2.02 (estimated), water solubility 724.5 mg/L (estimated) |
| Quantified Difference | Qualitative: target compound expected to have lower log Kow and higher aqueous solubility; exact experimental values not available. |
| Conditions | Predicted physicochemical properties; no experimental solubility comparison published. |
Why This Matters
Improved solubility in aqueous-organic mixtures can simplify reaction setup and product isolation in Suzuki–Miyaura protocols, reducing solvent volume and purification effort.
- [1] Christophersen, C.; Begtrup, M.; Ebdrup, S.; et al. Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. J. Org. Chem. 2003, 68, 9513–9516. View Source
